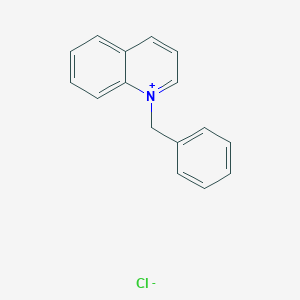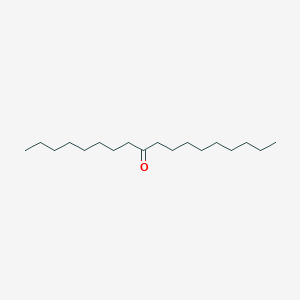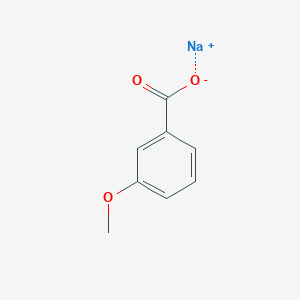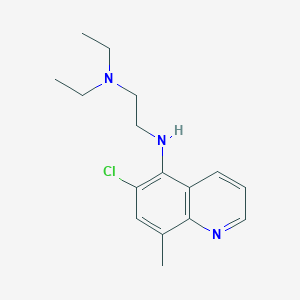
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-, commonly known as CQ, is a synthetic derivative of quinine. It has been widely used as an antimalarial drug for over 70 years. Recently, there has been a renewed interest in CQ due to its potential therapeutic effects against a range of diseases, including cancer and autoimmune disorders.
作用機序
The exact mechanism of action of CQ is not fully understood. However, it is known to inhibit the lysosomal degradation of cellular components by raising the pH of the lysosomal compartment. This leads to the accumulation of autophagosomes, which may contribute to the observed anticancer effects of CQ. In addition, CQ has been shown to inhibit the activation of the inflammasome, a key component of the innate immune system. This may contribute to its anti-inflammatory and immunomodulatory effects.
生化学的および生理学的効果
CQ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, CQ has been shown to inhibit the replication of a range of viruses, including HIV, Zika virus, and SARS-CoV-2.
実験室実験の利点と制限
CQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively inexpensive compared to other drugs. However, CQ has several limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
For research on CQ include its potential use as an adjuvant therapy for cancer, a treatment for autoimmune disorders, and a treatment for viral infections.
合成法
CQ can be synthesized through a multi-step process starting from 8-aminoquinoline. The first step involves the reaction of 8-aminoquinoline with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-diethylaminoethylamine to yield the desired product, CQ. The synthesis process is relatively simple and can be carried out on a large scale.
科学的研究の応用
CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. In addition to its antimalarial activity, CQ has been shown to possess a range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer effects. These properties have led to the investigation of CQ as a potential therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and viral infections.
特性
CAS番号 |
15386-51-3 |
|---|---|
製品名 |
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl- |
分子式 |
C16H22ClN3 |
分子量 |
291.82 g/mol |
IUPAC名 |
N-(6-chloro-8-methylquinolin-5-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-4-20(5-2)10-9-19-16-13-7-6-8-18-15(13)12(3)11-14(16)17/h6-8,11,19H,4-5,9-10H2,1-3H3 |
InChIキー |
IJOHSTGWCOYEFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
正規SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
その他のCAS番号 |
15386-51-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



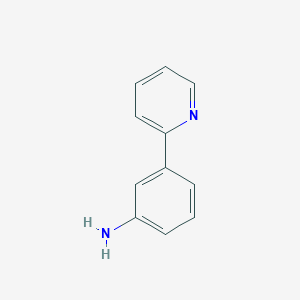
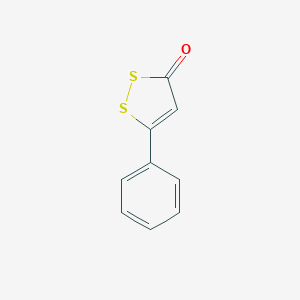
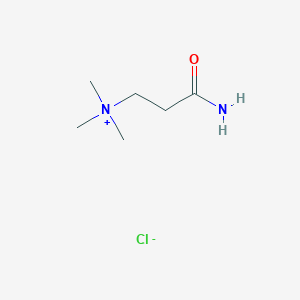
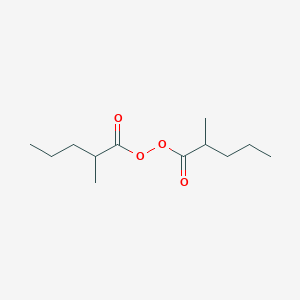
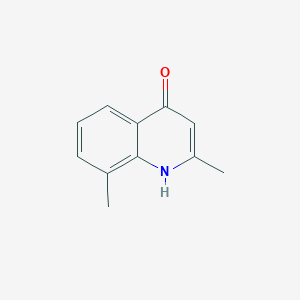
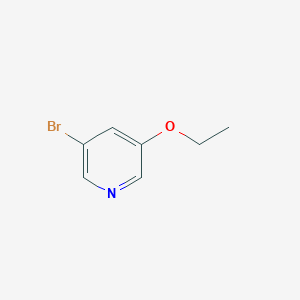
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
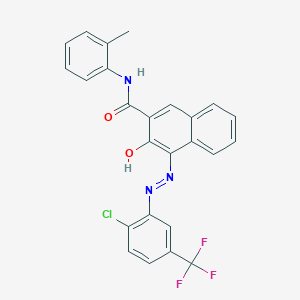
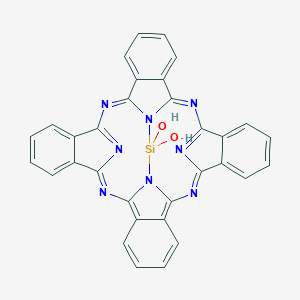
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
